![molecular formula C9H8N2O2 B224200 4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one (also known as PMP) is a heterocyclic compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a class of compounds that has been extensively studied for their biological activities. The unique structure and properties of PMP make it an attractive candidate for use in various research applications.
Mechanism of Action
The mechanism of action of PMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. PMP has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases. PMP has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PMP can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PMP can reduce oxidative stress, inflammation, and tissue damage in various animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMP in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using PMP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of PMP. One area of research is the development of new drugs based on PMP for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of PMP, which could lead to the development of new therapeutic targets. Additionally, the use of PMP in combination with other compounds could lead to the development of more effective treatments for various diseases. Finally, the development of new methods for the synthesis of PMP could lead to the production of higher yields with greater purity, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of PMP can be achieved through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. This process has been optimized to produce high yields of PMP with high purity. The synthesis of PMP has also been achieved using other methods, such as the reaction of 2-aminopyridine with malonic acid and subsequent cyclization.
Scientific Research Applications
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PMP is in the field of medicinal chemistry. PMP has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-10-8(12)4-9(13)11(7)5-6/h2-5,13H,1H3 |
InChI Key |
HZXGZGRJELIMMB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
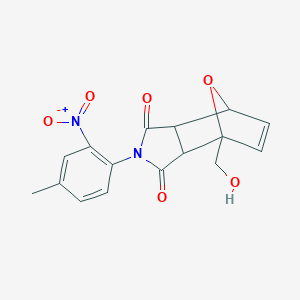
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
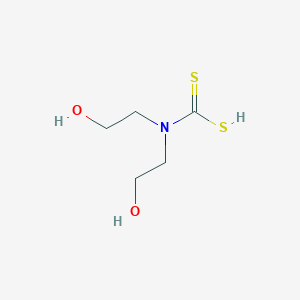

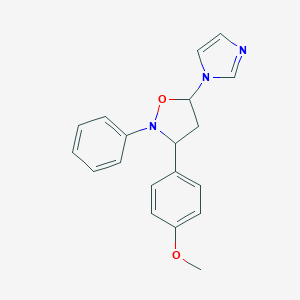
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

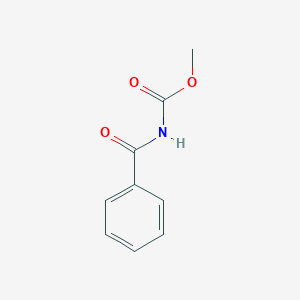

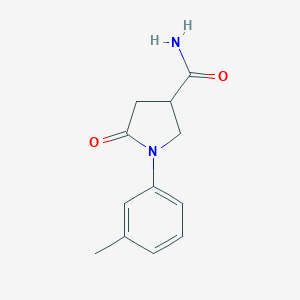
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)